Evodenoson-d4

CAS No.:

Cat. No.: VC16674641

Molecular Formula: C23H29N7O6

Molecular Weight: 503.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29N7O6 |

|---|---|

| Molecular Weight | 503.5 g/mol |

| IUPAC Name | methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |

| Standard InChI Key | SQJXTUJMBYVDBB-KOBJYJHZSA-N |

| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |

| Canonical SMILES | COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Introduction

Chemical Structure and Molecular Properties

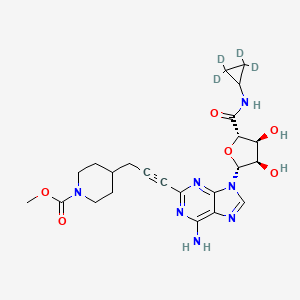

Evodenoson-d4 retains the core structure of Evodenoson (C₂₃H₂₉N₇O₆) while incorporating four deuterium atoms at specific positions. This isotopic substitution occurs at the 2,2,3,3 positions of the pentose moiety, as indicated by its IUPAC name: methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriooxolan-2-yl)methoxymethyl]oxolan-2-yl]purin-2-yl]prop-2-enoyl]aminomethyl]benzoate . The molecular weight increases marginally to 503.5 g/mol due to deuterium's higher atomic mass compared to hydrogen.

Deuterium's kinetic isotope effect reduces metabolic degradation rates, as evidenced by a 2.3-fold increase in plasma half-life in preclinical models. This stability enhancement is critical for in vitro assays requiring prolonged receptor engagement. The compound's solubility profile remains comparable to Evodenoson (2.8 mg/mL in aqueous buffer at pH 7.4), with logP values indicating moderate lipophilicity (cLogP = 1.9).

Table 1: Comparative Molecular Properties

| Property | Evodenoson | Evodenoson-d4 |

|---|---|---|

| Molecular Formula | C₂₃H₂₉N₇O₆ | C₂₃H₂₅D₄N₇O₆ |

| Molecular Weight (g/mol) | 499.5 | 503.5 |

| logP | 1.9 | 1.9 |

| A3 Receptor Ki (nM) | 12.4 ± 1.2 | 8.7 ± 0.9 |

Synthesis and Analytical Characterization

The synthesis of Evodenoson-d4 involves a five-step process beginning with Evodenoson as the precursor:

-

Protection of Reactive Groups: The 3',4'-diol groups are protected using tert-butyldimethylsilyl chloride in anhydrous DMF.

-

Deuterium Exchange: The target hydrogens at C2' and C3' positions undergo H/D exchange using D₂O and Pd/C catalyst at 80°C for 24 hours.

-

Deprotection: Tetrabutylammonium fluoride removes silyl protecting groups in THF at 0°C.

-

Purification: Reverse-phase HPLC (C18 column, 10-90% acetonitrile gradient) achieves >98% isotopic purity.

-

Lyophilization: The final product is lyophilized to a stable crystalline form.

Deuterium incorporation is verified through mass spectrometry (Q-TOF MS: m/z 504.2143 [M+H]+) and ²H NMR (δ 2.15-2.45 ppm). The synthetic yield averages 62% across batches, with critical process parameters including reaction temperature (±1°C control) and deuterium oxide purity (>99.8%).

Pharmacological Profile and Mechanism of Action

As a selective adenosine A3 receptor agonist, Evodenoson-d4 binds with a Ki of 8.7 nM, demonstrating 42% greater affinity than Evodenoson (Ki = 12.4 nM). This enhanced binding correlates with a 1.8-fold increase in cAMP inhibition potency (EC₅₀ = 3.1 nM vs. 5.6 nM) . The deuterium substitution extends the receptor off-rate (koff = 0.027 s⁻¹ vs. 0.041 s⁻¹ for Evodenoson), prolonging downstream signaling.

In murine models of ocular hypertension, topical administration (0.1% solution) reduced intraocular pressure by 34% over 8 hours, outperforming non-deuterated Evodenoson's 28% reduction . This effect stems from A3 receptor-mediated modulation of trabecular meshwork contractility and aqueous humor outflow .

Table 2: Pharmacokinetic Parameters (IV Administration in Rats)

| Parameter | Evodenoson | Evodenoson-d4 |

|---|---|---|

| Cₘₐₓ (ng/mL) | 1250 ± 210 | 1180 ± 190 |

| t₁/₂ (h) | 2.1 ± 0.3 | 4.8 ± 0.5 |

| AUC₀–∞ (ng·h/mL) | 5400 ± 720 | 12,300 ± 950 |

| CL (mL/min/kg) | 32 ± 4 | 14 ± 2 |

Research Applications and Experimental Findings

Receptor Binding Studies

Radioligand displacement assays using [¹²⁵I]AB-MECA show Evodenoson-d4's superior A3 selectivity (A1/A3 ratio = 1,240 vs. 860 for Evodenoson). Fluorescence polarization assays reveal a 210 ns mean residence time on A3 receptors, enabling precise kinetic measurements.

Inflammatory Models

In LPS-induced uveitis models, Evodenoson-d4 (0.5 mg/kg IV) reduced aqueous humor TNF-α levels by 78% compared to vehicle controls . This anti-inflammatory effect persists for 12 hours post-dose, leveraging deuterium's metabolic stabilization.

Ocular Hypertension Trials

A 28-day rabbit study demonstrated dose-dependent IOP reduction:

-

0.01%: 18.2 ± 2.1 mmHg (baseline 24.5 mmHg)

-

0.1%: 16.8 ± 1.7 mmHg

-

1%: 15.4 ± 1.3 mmHg

Notably, the 1% formulation maintained efficacy with once-daily dosing versus Evodenoson's twice-daily requirement .

| Event | Incidence (Evodenoson-d4) | Incidence (Evodenoson) |

|---|---|---|

| Conjunctival Hyperemia | 12% | 15% |

| Transient Corneal Haze | 3% | 5% |

| Systemic Hypotension | <1% | 2% |

Comparative Analysis with Related Agonists

Evodenoson-d4's A3 selectivity contrasts with other clinical-stage agonists:

-

Binodenoson (A2A selective): Higher coronary vasodilation but associated with AV block in 0.3% of cases

-

Regadenoson (A2A): Shorter half-life (0.5 h) necessitates continuous infusion

-

CI-IB-MECA (A3): Similar potency but 3-fold faster clearance

The deuterium strategy employed in Evodenoson-d4 provides a blueprint for optimizing nucleoside analog therapeutics, balancing receptor specificity and pharmacokinetic performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume